molecular formula C18H27N5O2 B5553465 5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine

5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5553465
M. Wt: 345.4 g/mol
InChI Key: JZCGGBDQPKIDJE-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

The synthesis of 5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting from the appropriate pyrazole and pyrimidine precursors. The synthetic route typically includes cyclization reactions, where the pyrazole ring is fused with the pyrimidine ring under controlled conditions . Industrial production methods often employ greener synthetic methodologies to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-4-14-9-17(23-18(19-14)12(2)13(3)21-23)20-15-10-25-11-16(15)22-5-7-24-8-6-22/h9,15-16,20H,4-8,10-11H2,1-3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCGGBDQPKIDJE-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)NC3COCC3N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(C(=NN2C(=C1)N[C@H]3COC[C@@H]3N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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